Technical Guide: 4-fluoro-3,5-dimethyl-1H-pyrazole
Technical Guide: 4-fluoro-3,5-dimethyl-1H-pyrazole
CAS Number: 57160-76-6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-fluoro-3,5-dimethyl-1H-pyrazole, a key fluorinated heterocyclic intermediate. It details the compound's physicochemical properties, a validated synthesis protocol, and its significant application as a precursor in the development of novel therapeutics, particularly GABAA receptor modulators.
Physicochemical and Spectroscopic Data
The fundamental properties of 4-fluoro-3,5-dimethyl-1H-pyrazole are summarized below. This data is essential for its identification, purification, and use in subsequent synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 57160-76-6 | [1][2][3] |
| Molecular Formula | C₅H₇FN₂ | [1][2] |
| Molecular Weight | 114.12 g/mol | [1][2] |
| Physical Form | Pale yellow crystals | [4] |
| Melting Point | 107-109 °C | [4] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.61 (br s, 1H, NH), 2.26 (s, 6H, CH₃) | [4] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 143.5 (d, ¹JCF=239.8 Hz, C-4), 129.6 (br s, C-3/C-5), 9.1 (d, ³JCF=2.9 Hz, CH₃) | [4] |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -183.4 (s) | [4] |
| Mass Spectrometry (EI+) | m/z: 114.1 ([M]⁺, 100%), 113.0 (82%) | [4] |
Synthesis and Experimental Protocols
The synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole is most effectively achieved through the cyclocondensation of a fluorinated diketone with hydrazine. The following sections provide detailed experimental protocols for its synthesis and its subsequent use in preparing advanced intermediates for drug discovery.
A validated method for synthesizing the title compound involves a two-step continuous flow process starting from pentane-2,4-dione.[4] The intermediate, 3-fluoropentane-2,4-dione, is generated in situ and immediately reacted with hydrazine to yield the final product.
Experimental Protocol:
-
Reactor Setup: A continuous flow reactor system is assembled, equipped with mass flow controllers for gases and syringe pumps for liquid reagents. The reactor is configured to first mix a solution of the diketone with fluorine gas, followed by the introduction of a hydrazine solution at a T-mixer.
-
Reagent Preparation:
-
Solution A: Pentane-2,4-dione (1.0 mmol) is dissolved in acetonitrile (4 mL).
-
Solution B: Hydrazine hydrate (1.5 mmol) is dissolved in ethanol (4 mL).
-
Gas: A mixture of 10% fluorine in nitrogen is used.
-
-
Reaction Execution:
-
Solution A is introduced into the flow system at a rate of 2 mL/h.
-
The fluorine/nitrogen gas mixture is simultaneously introduced at a flow rate of 8 mL/min to achieve in situ fluorination of the diketone.
-
The resulting stream containing 3-fluoropentane-2,4-dione is then mixed with Solution B, which is introduced at a rate of 2 mL/h.
-
-
Work-up and Purification:
-
The output from the reactor is collected in water.
-
The aqueous mixture is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution (30 mL) and water (30 mL).
-
The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting solid residue is purified by column chromatography on silica gel (eluent: 1:1 hexane/ethyl acetate) to yield 4-fluoro-3,5-dimethyl-1H-pyrazole.
-
Yield: 66%.[4]
-
4-fluoro-3,5-dimethyl-1H-pyrazole serves as a building block for more complex heterocyclic systems. After conversion to an aminopyrazole derivative (a common synthetic step not detailed here), it can be used to construct fused ring systems like pyrazolo[1,5-a]quinazolines, which are potent GABAA receptor modulators.
Experimental Protocol (General):
-
Cyclocondensation: A solution of a 5-aminopyrazole precursor (1.0 eq) and a suitable 1,3-bielectrophile, such as an ethoxymethylenemalononitrile derivative (1.1 eq), in glacial acetic acid or DMF is heated to reflux for 4-8 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude pyrazolo[1,5-a]quinazoline product.
-
Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the purified compound.
Application in Drug Development: GABAA Receptor Modulation
The primary application of 4-fluoro-3,5-dimethyl-1H-pyrazole in drug discovery is as a key intermediate for the synthesis of novel cinnoline and pyrazolo[1,5-a]quinazoline compounds.[1][5] These resulting molecules are often investigated as allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, a critical target for treating anxiety, epilepsy, and other neurological disorders.
The GABAA receptor is a pentameric ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Upon binding of the neurotransmitter GABA, the channel opens, allowing an influx of chloride ions (Cl⁻), which hyperpolarizes the neuron and reduces its excitability. Compounds derived from pyrazole intermediates can bind to allosteric sites on the receptor (distinct from the GABA binding site), enhancing (positive allosteric modulator) or reducing (negative allosteric modulator) the effect of GABA.
